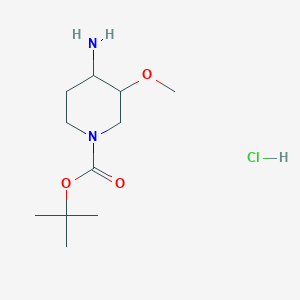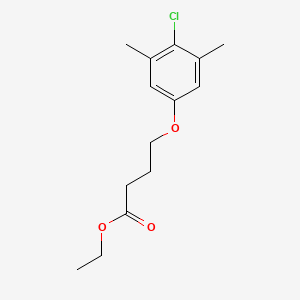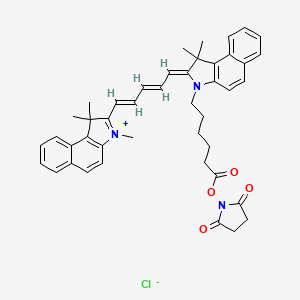
rac-N-DesmethylBedaquiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-DesmethylBedaquiline is a derivative of bedaquiline, a diarylquinoline compound used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This compound is formed by the demethylation of bedaquiline and retains some of its pharmacological properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of bedaquiline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of bedaquiline derivatives.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of bedaquiline in living organisms.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug resistance mechanisms in tuberculosis treatment.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory purposes
Mechanism of Action
rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: The parent compound, used in the treatment of MDR-TB.
N-DesmethylBedaquiline: Another demethylated derivative of bedaquiline.
Other Diarylquinolines: Compounds with similar structures and mechanisms of action.
Uniqueness
rac-N-DesmethylBedaquiline is unique due to its specific demethylation, which alters its pharmacokinetic and metabolic properties compared to bedaquiline. This makes it a valuable tool for studying the metabolism and mechanism of action of bedaquiline and its derivatives .
Properties
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)





